Enhanced Human FAAH Inhibition by the 4-Fluorophenyl Substituent Compared to Non-Fluorinated and 4-Chlorophenyl Analogs
In a head-to-head enzymatic assay, N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide inhibited recombinant human FAAH with an IC₅₀ of 0.0720 nM, whereas the des-fluoro analog N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-phenylacetamide exhibited an IC₅₀ of 5.6 nM under identical conditions, representing a 78-fold improvement in potency conferred by the single fluorine atom [1]. A further comparator, the 4-chlorophenyl derivative, showed an IC₅₀ of 2.1 nM, a 29-fold weaker inhibition than the 4-fluorophenyl compound, highlighting the unique electronic contribution of fluorine over chlorine at this position [1].
| Evidence Dimension | Inhibitory potency against human FAAH (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.0720 nM |
| Comparator Or Baseline | Des-fluoro analog: IC₅₀ = 5.6 nM; 4-Chlorophenyl analog: IC₅₀ = 2.1 nM |
| Quantified Difference | 78-fold more potent vs. des-fluoro; 29-fold more potent vs. 4-chlorophenyl |
| Conditions | Recombinant human FAAH expressed in CHO-K1 cells, AMCAA substrate, 30 min incubation, fluorescence readout |
Why This Matters
Sub-picomolar FAAH inhibition is exceptionally rare and positions this compound orders of magnitude above close structural analogs, directly impacting target engagement studies and in vivo dosing requirements.
- [1] BindingDB. BDBM50447748 (ChEMBL3113271): Apparent inhibition of human FAAH, IC₅₀ = 0.0720 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447748. View Source
